Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

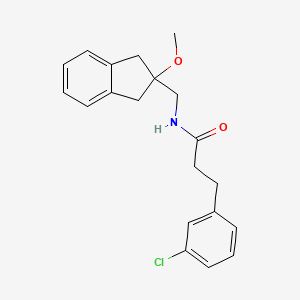

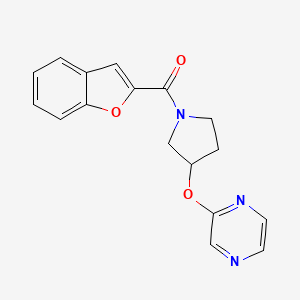

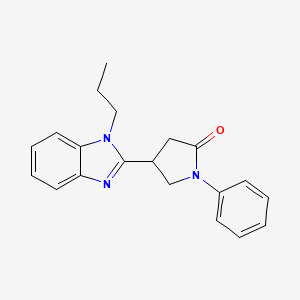

“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” consists of a tetrahydrobenzofuran ring with a methyl group and a carboxylate group attached . The exact 3D structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” has a molecular weight of 208.21 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .科学的研究の応用

Organic Synthesis

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: is a valuable intermediate in organic synthesis. Its structure is conducive to cyclization reactions, which are fundamental in creating complex organic compounds . For instance, it can undergo cyclization to form pyrrole derivatives, which are core structures in many pharmaceuticals like Atorvastatin and Sunitinib . The compound’s reactivity also allows for the creation of bioactive molecules with potential antimalarial and HIV-1 protease inhibitory activities .

Drug Development

The structural motif of Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is present in several successful drugs. Its ability to be transformed into pyrrole-3-carboxylic acid amides makes it a significant precursor in the synthesis of drugs targeting cholesterol management and cancer treatment .

Antitumor Agents

Research has indicated the potential of derivatives of this compound in the synthesis of antitumor agents. Specifically, the compound can be used to create tetra- and pentacyclic carbazole-fused imides, which have shown promise as antitumor agents in preliminary studies .

Indole Derivative Synthesis

Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be utilized in the synthesis of indole derivatives, which are biologically active compounds used in treating various disorders, including cancer and microbial infections .

Antiproliferative Activity

The compound’s derivatives have been studied for their antiproliferative activity against a range of tumor cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma . This highlights its potential as a starting material in the development of new anticancer therapies.

Heterocyclic Chemistry

In the field of heterocyclic chemistry, Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate serves as a versatile building block. It can be transformed into various heterocyclic compounds, which are essential in the discovery and development of new pharmaceuticals and agrochemicals .

特性

IUPAC Name |

methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAFLKLCHPSXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)